molecular formula C10H11BrO2 B064640 Ethyl 4-bromo-3-methylbenzoate CAS No. 160313-69-9

Ethyl 4-bromo-3-methylbenzoate

Cat. No.: B064640
CAS No.: 160313-69-9
M. Wt: 243.1 g/mol
InChI Key: GIGDAWLJINYIFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-methylbenzoate is typically synthesized by reacting ethyl p-methylbenzoate with bromine. The reaction involves the following steps:

    Reaction with Bromine: Ethyl p-methylbenzoate is reacted with an excess of bromine at an appropriate temperature.

    Filtration: The reaction mixture is filtered to remove any impurities.

    Distillation: The filtered mixture is distilled to separate the desired product.

    Crystallization: The distilled product is crystallized to obtain pure this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment for filtration, distillation, and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include ethyl 4-amino-3-methylbenzoate or ethyl 4-thio-3-methylbenzoate.

    Reduction Reactions: Products include 4-bromo-3-methylbenzyl alcohol.

    Oxidation Reactions: Products include 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-bromo-3-methylbenzoate can be compared with similar compounds such as:

Uniqueness: this compound is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo counterparts .

Properties

IUPAC Name

ethyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDAWLJINYIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617442
Record name Ethyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160313-69-9
Record name Ethyl 4-bromo-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160313-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-bromo-3-methyl-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzoic acid (commercially available) (1.0 eq.) in EtOH (0.3 M) was added thionyl chloride (1.5 eq.) and heated to reflux for 2 hours. The solvent was concentrated en vacuo, and the residue was diluted in ether and neutralized with saturated aqueous sodium bicarbonate solution. The two phases were separated, and the aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo to give ethyl 4-bromo-3-methylbenzoate.
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Synthesis routes and methods II

Procedure details

To 4-bromo-3-methylbenzoic acid (3 g, 14 mmol) in EtOH (200 mL) was added thionyl chloride (2 mL, 25 mmol), and the reaction was stirred for 10 minutes. Additional thionyl chloride (3 mL, 35 mmol) was added, and the reaction was stirred overnight at 50° C. After cooling to room temperature, the mixture was quenched with the slow addition of powdered Na2CO3, and then filtered and concentrated. The residue was partitioned between EtOAc and H2O, and the organic layer was dried, filtered, and concentrated to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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